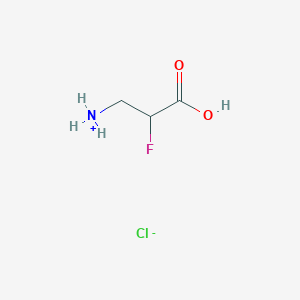

2-Fluoro-beta-alanine Hydrochloride

Übersicht

Beschreibung

2-Fluoro-beta-alanine Hydrochloride, also known as 2-FBAH, is a derivative of the amino acid beta-alanine and is used in a variety of laboratory experiments. 2-FBAH is a white crystalline powder that is soluble in both water and ethanol. It has been used in a variety of studies due to its ability to act as a substrate for enzymes, as well as its ability to act as a fluorinating agent.

Wissenschaftliche Forschungsanwendungen

Bioactivity and Metabolism

2-Fluoro-beta-alanine hydrochloride is not directly mentioned in the literature reviewed; however, the research on beta-alanine and its derivatives provides insights into their potential bioactivity and metabolic roles. Beta-alanine is known for its role in synthesizing carnosine in skeletal muscle, which plays a critical role in muscle physiology, including improved exercise homeostasis and excitation-contraction coupling. Supplementation strategies aim to elevate muscle carnosine content, indicating potential applications in sports science and therapeutic uses (Blancquaert et al., 2015).

Ergogenic Effects

Research into beta-alanine's ergogenic effects shows that it acts as an amino acid that combines with histidine to form carnosine within skeletal muscle. Carnosine improves a muscle's ability to buffer protons, suggesting beta-alanine's role in enhancing exercise performance and potentially acting as an ergogenic aid when metabolic acidosis compromises performance. This insight may extend to derivatives of beta-alanine, such as this compound, for enhancing physical performance through improved muscle buffering capacity (Caruso et al., 2012).

Molecular and Metabolic Mechanisms

Exploring the molecular and metabolic mechanisms underlying selective fluorescence in gliomas with related compounds, such as 5-aminolevulinic acid (5-ALA), highlights the potential of this compound in medical imaging and cancer research. The mechanism of 5-ALA-induced tissue fluorescence in gliomas may share pathways with 2-fluoro derivatives, offering insights into their selective accumulation and potential applications in enhancing intraoperative tumor visualization (Traylor et al., 2021).

Therapeutic Potential against Drug-Induced Toxicity

The therapeutic potential of carnosine, a dipeptide synthesized from beta-alanine, against drug-induced cardiotoxicity and neurotoxicity, focusing on the Nrf2 pathway, suggests that beta-alanine derivatives like this compound could have similar protective effects. Carnosine's ability to activate the Nrf2 pathway to counteract oxidative stress and inflammation might extend to its derivatives, offering new avenues for mitigating drug-induced toxicities (Caruso et al., 2022).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . After handling the compound, it is advised to wash skin thoroughly . Protective gloves and clothing should be worn when handling the compound . If swallowed, contact a doctor if you feel unwell and rinse mouth . If in contact with skin, wash with plenty of soap and water and contact a doctor if you feel unwell . If inhaled, move to a place with fresh air, rest in a position comfortable for breathing, and contact a doctor if you feel unwell .

Wirkmechanismus

Target of Action

It’s known that fluorinated analogs of amino acids often interact with the same targets as their non-fluorinated counterparts .

Mode of Action

Fluorinated amino acids typically interact with their targets in a similar manner to their non-fluorinated counterparts, often leading to altered biochemical activity due to the presence of the fluorine atom .

Biochemical Pathways

It’s known that fluorinated amino acids can affect a variety of biochemical pathways, often disrupting normal cellular processes due to their structural similarity to non-fluorinated amino acids .

Pharmacokinetics

A study on rats demonstrated that 2-fluoro-beta-alanine, a major catabolite of fluorouracil, has a prolonged elimination with an approximately 150-fold longer half-life than that of the unchanged drug .

Result of Action

Fluorinated amino acids can have a variety of effects on cells, often disrupting normal cellular processes due to their structural similarity to non-fluorinated amino acids .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of fluorinated amino acids .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Fluoro-beta-alanine Hydrochloride are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and may vary depending on the specific biochemical context .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially involving changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, neurotoxic signs such as hyperesthesia were observed in dogs treated orally with 3.0 mg/kg/day of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles, potentially affecting its activity or function .

Eigenschaften

IUPAC Name |

3-amino-2-fluoropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYOZQFAVJXJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201007035 | |

| Record name | 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

867-84-5 | |

| Record name | 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-beta-alanine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)

![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)